JNK2/3 over JNK1 Selectivity: Class-Level Isoform Profiling
The parent patent defines a compound class encompassing 4-butoxy-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide. This class is explicitly designed to inhibit JNK2 and/or JNK3 while sparing JNK1 [1]. This JNK2/3 selectivity is a deliberate design feature intended to avoid the tumor-suppressive functions of JNK1, which are often antagonized by JNK2 [1]. The quantitative selectivity data for the specific compound is not disclosed in the patent; however, the classification establishes a targeted profile distinct from pan-JNK inhibitors like SP600125.
| Evidence Dimension | Kinase isoform selectivity profile |
|---|---|
| Target Compound Data | Designed as a JNK2/JNK3 inhibitor with JNK1 sparing profile (class-level property) |
| Comparator Or Baseline | Pan-JNK inhibitor (e.g., SP600125, which inhibits JNK1, JNK2, and JNK3 at similar potencies) |
| Quantified Difference | Qualitative differentiation (selective vs. pan-inhibition); specific IC50 values for JNK1, JNK2, and JNK3 are not available for the target compound. |
| Conditions | Biochemical kinase inhibition assay (class-level context). |
Why This Matters
JNK1 activity is protective in certain cancers; a JNK2/3-selective tool compound allows researchers to study tumor-specific JNK functions without confounding JNK1 effects.
- [1] US Patent Application 20220411398 A1. 'JNK INHIBITORS AS ANTICANCER AGENTS'. Filed June 24, 2020. Justia Patents. View Source
